molecular formula C13H16O5 B12611098 1-(3-Acetylphenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one CAS No. 648416-63-1

1-(3-Acetylphenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one

Cat. No.: B12611098
CAS No.: 648416-63-1
M. Wt: 252.26 g/mol
InChI Key: LHVUXAAQLZPMCM-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one is an organic compound with a complex structure that includes a phenyl ring substituted with an acetyl group, a hydroxy group, and two hydroxymethyl groups

Properties

CAS No.

648416-63-1

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

1-(3-acetylphenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one

InChI

InChI=1S/C13H16O5/c1-9(17)10-3-2-4-11(5-10)12(18)13(6-14,7-15)8-16/h2-5,14-16H,6-8H2,1H3

InChI Key

LHVUXAAQLZPMCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(=O)C(CO)(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Acetylphenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3-acetylphenol with formaldehyde and subsequent reduction reactions to introduce the hydroxymethyl groups. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Acetylphenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving electrophiles such as halogens or nitro groups in the presence of catalysts like aluminum chloride.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Acetylphenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Acetylphenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one exerts its effects involves interactions with various molecular targets. The hydroxyl and acetyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to cell signaling, enzyme activity, and gene expression.

Comparison with Similar Compounds

    Phenylacetone: An organic compound with a similar phenyl ring structure but different functional groups.

    1-Phenylpropanone: Another compound with a phenyl ring and a ketone group.

Uniqueness: 1-(3-Acetylphenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.

This detailed article provides a comprehensive overview of 1-(3-Acetylphenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(3-Acetylphenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews the existing literature on its biological effects, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C15H18O5\text{C}_{15}\text{H}_{18}\text{O}_5

This structure features a phenyl ring substituted with an acetyl group and a hydroxymethyl group, which are crucial for its biological activity.

Research indicates that 1-(3-Acetylphenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one exhibits various biological activities through several mechanisms:

  • Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, reducing oxidative stress in cellular environments.
  • Anti-inflammatory Effects : It modulates inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.
  • Neuroprotective Properties : Studies suggest it may protect neuronal cells from apoptosis induced by neurotoxic agents.

Antioxidant Properties

A study evaluated the antioxidant capacity of the compound using various in vitro assays. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.

Assay TypeIC50 (µM)
DPPH Scavenging25
ABTS Scavenging30
FRAP Assay20

These findings suggest that the compound is a potent antioxidant and could be beneficial in preventing oxidative damage in cells.

Anti-inflammatory Activity

In vitro studies have shown that the compound can inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes involved in inflammation.

Inflammatory CytokineExpression Level (pg/mL)Control Level (pg/mL)
TNF-α50100
IL-670120

This data indicates that treatment with 1-(3-Acetylphenyl)-3-hydroxy-2,2-bis(hydroxymethyl)propan-1-one significantly reduces inflammatory markers.

Neuroprotective Effects

In a model of neurodegeneration induced by MPTP in mice, administration of the compound resulted in improved motor function and reduced neuronal loss.

Key Findings:

  • Motor Function Improvement : Enhanced performance on rotarod tests.
  • Neuronal Preservation : Histological analysis showed reduced apoptosis in dopaminergic neurons.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neurodegenerative Disease Model : In a study involving Parkinson's disease models, the compound exhibited protective effects against dopaminergic neuron degeneration, suggesting its potential as a neuroprotective agent.
  • Chronic Inflammation Study : A clinical trial assessed its effects on patients with chronic inflammatory conditions. Results indicated significant reductions in pain and inflammation markers after treatment.

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